

Theoretical Deep Dive: Unraveling the Electronic Structure of Crystalline BaClF

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium chloride fluoride (BaClF)*

Cat. No.: *B081958*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical studies conducted on the electronic structure of crystalline **Barium Chloride Fluoride (BaClF)**. Primarily investigated through ab initio computational methods, the insights into its structural, electronic, and optical properties are crucial for its application in materials science, particularly in the development of scintillators and phosphors. This document summarizes key quantitative data, details the computational methodologies employed, and visualizes the research workflow to offer a complete picture for scientists and researchers.

Electronic and Structural Properties: A Quantitative Summary

Theoretical investigations into BaClF have predominantly focused on its crystalline form, which adopts a tetragonal Matlockite (P4/nmm) structure under ambient conditions.^[1] High-pressure studies have also predicted phase transitions to orthorhombic (Pmcn) and hexagonal (P63/mmc) structures.^{[2][3]} Below is a compilation of the key quantitative data derived from these computational studies.

Table 1: Structural Parameters of BaClF

This table presents the theoretically calculated and experimentally determined lattice parameters and internal atomic coordinates for the stable tetragonal phase of BaClF.

Parameter	Theoretical (PBE GGA)[1]	Experimental[1][4]
Lattice Constant 'a' (Å)	4.3964	4.3964
Lattice Constant 'c' (Å)	7.2315	7.2315
Internal Coordinate 'u' (Ba)	0.6466	0.6466
Internal Coordinate 'v' (Cl)	0.2063	0.2063

Table 2: Calculated Electronic Band Gap of BaClF

The electronic band gap is a critical parameter for optical and electronic applications. Different computational functionals yield varying predictions, as shown below.

Computational Method (Functional)	Calculated Band Gap (eV)	Reference
PBE GGA	5.41	[1]
TB-mBJ	7.10	[1]
HSE + SOC	(Band structure provided)	[5]

PBE GGA: Perdew-Burke-Ernzerhof General Gradient Approximation
TB-mBJ: Tran-Blaha modified Becke-Johnson potential
HSE + SOC: Heyd-Scuseria-Ernzerhof with Spin-Orbit Coupling

Table 3: Second-Order Elastic Constants of BaClF

The mechanical stability of the BaClF crystal is described by its elastic constants. The values below were calculated for the ambient tetragonal phase.

Elastic Constant	Calculated Value (GPa)
C11	67.9
C33	58.0
C12	21.7
C23	32.4
C44	17.9
C66	19.9

Note on Molecular BaClF

It is important to note that the theoretical studies readily available in the scientific literature focus exclusively on the solid-state, crystalline form of BaClF. As of this review, there is a lack of published research on the electronic structure, potential energy curves, or spectroscopic constants of a single, gas-phase BaClF molecule. Therefore, properties such as molecular bond lengths, bond angles, and vibrational frequencies for an isolated BaClF molecule have not been detailed here.

Computational Methodologies

The theoretical understanding of BaClF's electronic structure is built upon a foundation of sophisticated ab initio calculations. These methods solve the quantum mechanical equations that govern the behavior of electrons within the material.

Density Functional Theory (DFT)

The majority of studies on BaClF utilize Density Functional Theory (DFT), a powerful quantum mechanical modeling method.

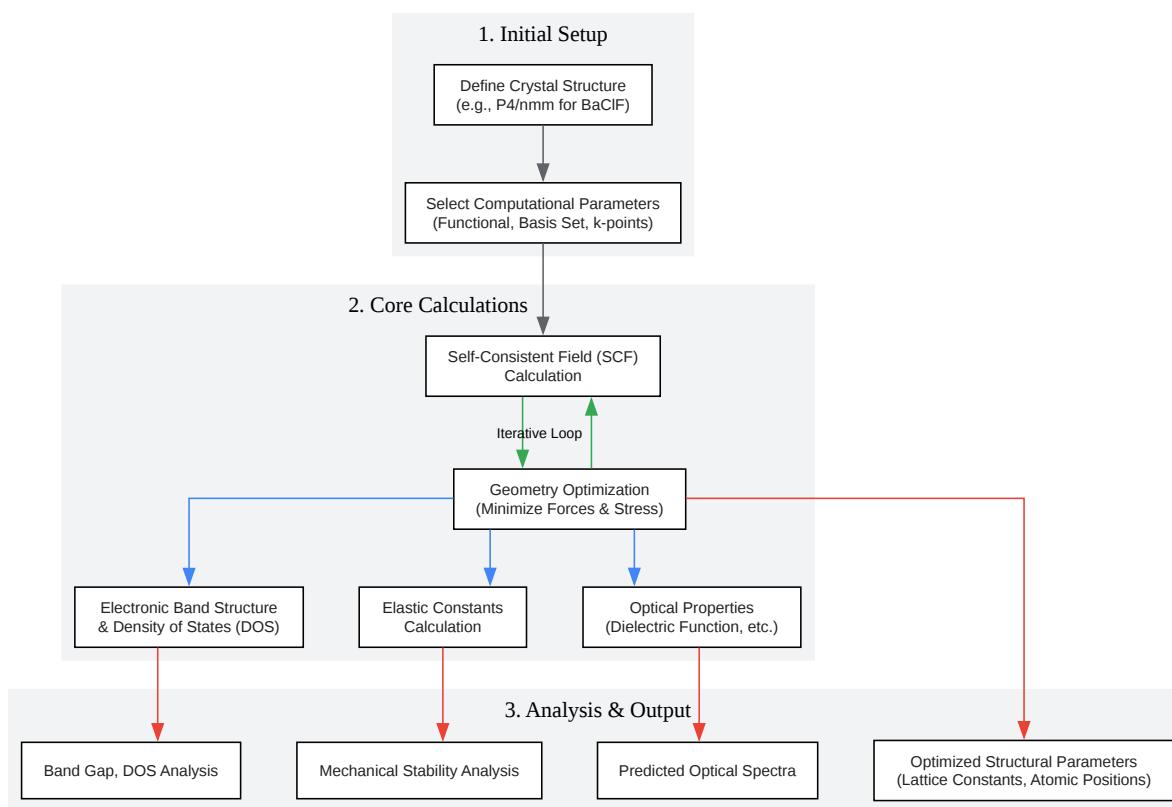
- **Core Principle:** DFT is used to investigate the electronic structure (principally the ground state) of many-body systems, such as atoms, molecules, and condensed phases.
- **Functionals:** The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. Studies on BaClF have employed:

- Local Density Approximation (LDA) and Perdew-Burke-Ernzerhof General Gradient Approximation (PBE-GGA) for structural optimizations and initial electronic property calculations.[1]
- Tran-Blaha modified Becke-Johnson (TB-mBJ) potential and Heyd-Scuseria-Ernzerhof (HSE) hybrid functional to achieve more accurate band gap predictions, which are often underestimated by standard GGA functionals.[1]
- Software Packages: The calculations were performed using established solid-state physics software suites such as WIEN2k and CRYSTAL.

Ab Initio Evolutionary Approach

To predict the crystal structure of BaClF under high pressure, researchers have employed ab initio evolutionary algorithms.[2][3]

- Methodology: This approach combines an evolutionary algorithm for global structure prediction with DFT calculations to determine the energy of the generated structures. By systematically exploring a vast number of potential crystal arrangements, the algorithm can identify the most thermodynamically stable phases at different pressures.


Basis Sets and Computational Parameters

The accuracy of these calculations also relies on the choice of basis sets and other computational parameters.

- Basis Sets: The wave functions are typically expanded in plane waves with a cutoff determined by the smallest muffin-tin sphere radius (RMT), for instance, $K_{\max} = 7/R_{\text{MT}}$.
- k-point Sampling: The Brillouin zone is sampled using a set of special k-points (e.g., 45 irreducible k-points) to accurately integrate over the reciprocal space.
- Spin-Orbit Coupling (SOC): For heavy elements like Barium, spin-orbit coupling effects can be significant and have been included in some calculations to refine the electronic band structure.[5]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the ab initio investigation of the electronic and structural properties of a crystalline solid like BaClF, as synthesized from the methodologies described in the cited literature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CCCBDB calculated molecular geometry [cccbdb.nist.gov]
- 2. Molecular geometry - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Theoretical Deep Dive: Unraveling the Electronic Structure of Crystalline BaClF]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081958#theoretical-studies-of-baclf-electronic-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com